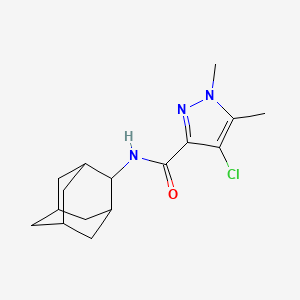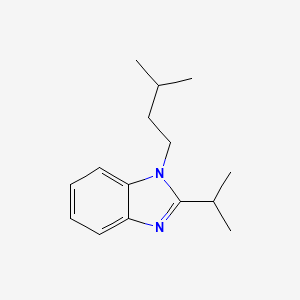
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of adamantane derivatives and has been found to possess several interesting properties that make it a promising candidate for various research applications.
Mécanisme D'action
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide acts as an agonist for the metabotropic glutamate receptor, which is a G protein-coupled receptor that is involved in several important physiological processes. When N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide binds to this receptor, it activates a signaling cascade that ultimately leads to the modulation of synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate several important physiological processes, including synaptic plasticity, learning, and memory. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its selectivity for the metabotropic glutamate receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. However, one of the limitations of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its relatively low potency, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another possible direction is to investigate its potential as a tool for studying the physiological processes that are modulated by the metabotropic glutamate receptor. Finally, further research could be conducted to improve the potency and selectivity of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, which could make it a more useful tool for scientific research.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 2-adamantanone with hydrazine hydrate, followed by the addition of chloroacetyl chloride and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide. The resulting product is then purified through recrystallization to obtain pure N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major applications of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is in the field of neuroscience, where it is used as a selective agonist for the metabotropic glutamate receptor. N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate the activity of this receptor, which is involved in several important physiological processes, including synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
N-(2-adamantyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-8-13(17)15(19-20(8)2)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCAWFRXZOHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)


![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)